molecular formula C17H32N2OSn B6286626 4-Methoxy-6-(tributylstannyl)pyrimidine CAS No. 446286-23-3

4-Methoxy-6-(tributylstannyl)pyrimidine

Cat. No.: B6286626
CAS No.: 446286-23-3
M. Wt: 399.2 g/mol
InChI Key: JBHIRGVWJOTFFG-UHFFFAOYSA-N
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Description

4-Methoxy-6-(tributylstannyl)pyrimidine is an organotin compound with the molecular formula C17H32N2OSn. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the tributylstannyl group makes it a valuable reagent in organic synthesis, particularly in Stille coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(tributylstannyl)pyrimidine typically involves the stannylation of a pyrimidine derivative. One common method is the reaction of 4-methoxypyrimidine with tributyltin chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale stannylation reactions similar to those used in laboratory settings. The process would likely include purification steps such as distillation or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(tributylstannyl)pyrimidine primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl bromides or iodides)

    Conditions: Inert atmosphere (nitrogen or argon), solvents such as tetrahydrofuran (THF) or toluene, temperatures ranging from room temperature to reflux

Major Products

The major products of these reactions are typically substituted pyrimidine derivatives. For example, the reaction of this compound with an aryl bromide can yield 4-methoxy-2-phenylpyrimidine .

Scientific Research Applications

4-Methoxy-6-(tributylstannyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 4-Methoxy-6-(tributylstannyl)pyrimidine in chemical reactions is through the Stille coupling process. In this reaction, the organotin compound transfers its organic group to the palladium catalyst, which then facilitates the coupling with an organic halide. The molecular targets are typically the carbon-halogen bonds in the organic halide, and the pathway involves the formation of a palladium complex intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-(tributylstannyl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in coupling reactions. The methoxy group at the 4-position and the tributylstannyl group at the 6-position provide distinct electronic and steric properties that can be advantageous in certain synthetic applications.

Properties

IUPAC Name

tributyl-(6-methoxypyrimidin-4-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-2-3-6-4-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHIRGVWJOTFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=NC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2OSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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